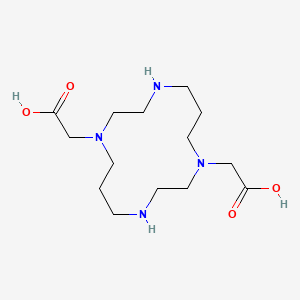![molecular formula C31H44N4O10S B8608344 methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8608344.png)
methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate involves multiple steps, including the use of specific reagents and reaction conditions. The detailed synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethyl-4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxyphenyl.
Reaction Conditions: The reaction conditions involve the use of solvents, catalysts, and temperature control to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as chromatography to obtain the pure this compound compound
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Analyse Chemischer Reaktionen
Types of Reactions: methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, altering the compound’s properties
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various reagents, including halogens and alkylating agents, are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is used in chemical research to study its reactivity and potential as a building block for more complex molecules.
Biology: In biological research, the compound is investigated for its interactions with biological molecules and potential therapeutic applications.
Medicine: The compound’s unique properties make it a candidate for drug development and medical research, particularly in the study of its effects on specific biological pathways.
Industry: this compound is used in various industrial applications, including the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Dpc-ag1166-00(d-isomer): A stereoisomer with similar properties but different spatial arrangement.
Dpc-ag1166-01: A related compound with slight modifications in its chemical structure.
Dpc-ag1167-00: Another similar compound with distinct functional groups
Uniqueness: methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is unique due to its specific molecular structure and properties, which make it suitable for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from similar compounds .
Eigenschaften
Molekularformel |
C31H44N4O10S |
|---|---|
Molekulargewicht |
664.8 g/mol |
IUPAC-Name |
methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C31H44N4O10S/c1-21-17-24(43-16-10-13-26(36)32-14-15-33-29(38)44-20-23-11-8-7-9-12-23)18-22(2)27(21)46(40,41)35-25(28(37)42-6)19-34-30(39)45-31(3,4)5/h7-9,11-12,17-18,25,35H,10,13-16,19-20H2,1-6H3,(H,32,36)(H,33,38)(H,34,39)/t25-/m0/s1 |
InChI-Schlüssel |
NIOJNRVBAOUYHE-VWLOTQADSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N[C@@H](CNC(=O)OC(C)(C)C)C(=O)OC)C)OCCCC(=O)NCCNC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NC(CNC(=O)OC(C)(C)C)C(=O)OC)C)OCCCC(=O)NCCNC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl-[(4-bromopyridin-2-yl)carbamothioyl]carbamate](/img/structure/B8608267.png)
![N-[2-(4,4-Dimethyl-3,4-dihydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B8608281.png)
![{2-[(2S)-2-Pyrrolidinyl]ethyl}amine](/img/structure/B8608282.png)










